Volatility Advantage: Vapor Pressure Comparison of Diethyl(difluoro)stannane vs. Diethyltin Dichloride
For applications in thin-film deposition via vapor-phase techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), the volatility of the precursor is a critical selection criterion. Diethyl(difluoro)stannane (CAS 649-48-9) exhibits a measured vapor pressure of 49.5 mmHg at 25°C and a boiling point of 96.6°C at 760 mmHg . In contrast, its direct chlorinated analog, diethyltin dichloride (CAS 866-55-7), is significantly less volatile, with a reported boiling point of 220°C at atmospheric pressure . This substantial difference in vapor pressure directly impacts process efficiency, enabling lower deposition temperatures, reduced energy consumption, and improved film uniformity for the fluorinated derivative.
| Evidence Dimension | Volatility |
|---|---|
| Target Compound Data | Vapor Pressure: 49.5 mmHg at 25°C; Boiling Point: 96.6°C at 760 mmHg |
| Comparator Or Baseline | Diethyltin dichloride (CAS 866-55-7): Boiling Point: 220°C at 760 mmHg |
| Quantified Difference | Boiling point is 123.4°C lower for the target compound; vapor pressure data is available for the target but not for the comparator at room temperature, indicating higher volatility. |
| Conditions | Standard atmospheric pressure (760 mmHg) and 25°C for vapor pressure |
Why This Matters
This quantitative difference in volatility establishes diethyl(difluoro)stannane as a technically superior precursor for vapor-phase thin-film deposition processes (e.g., FTO for transparent conductive oxides) where efficient vapor transport is mandatory.
